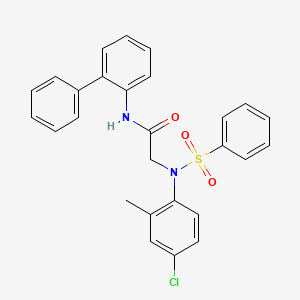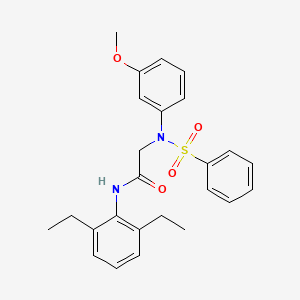![molecular formula C16H15BrClNOS B3547750 N-(4-bromo-2,3-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B3547750.png)
N-(4-bromo-2,3-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide
Vue d'ensemble
Description
N-(4-bromo-2,3-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide, also known as "BDA-410," is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been developed for its ability to modulate the activity of certain proteins and enzymes in the body. In
Mécanisme D'action
The mechanism of action of BDA-410 involves its ability to modulate the activity of certain proteins and enzymes in the body. Specifically, BDA-410 has been found to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of various cellular processes, including cell growth, division, and motility. By inhibiting the activity of HDAC6, BDA-410 is able to modulate these processes and potentially inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BDA-410 has been found to have various biochemical and physiological effects in the body. In addition to its ability to inhibit the activity of HDAC6, BDA-410 has also been found to modulate the activity of other proteins and enzymes in the body. This includes the protein tubulin, which is involved in the formation of the cytoskeleton and the maintenance of cell shape and structure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BDA-410 for lab experiments is its ability to modulate the activity of specific proteins and enzymes in the body. This makes it a valuable tool for studying the role of these proteins and enzymes in various cellular processes. However, one limitation of BDA-410 is its potential toxicity. While it has shown promise in preclinical studies, further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on BDA-410. One area of focus is the development of new cancer therapies based on the inhibition of HDAC6. Another area of focus is the development of new treatments for neurological disorders based on the modulation of specific proteins and enzymes in the body. Additionally, further research is needed to determine the safety and efficacy of BDA-410 in humans, as well as its potential for use in combination with other drugs and therapies.
Applications De Recherche Scientifique
BDA-410 has been found to have potential applications in various fields of scientific research. One of the most promising areas of application is in the study of cancer. BDA-410 has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Another area of research where BDA-410 has shown promise is in the study of neurological disorders. BDA-410 has been found to modulate the activity of certain proteins that are involved in the development and progression of neurological disorders such as Alzheimer's disease and Parkinson's disease. This makes it a potential candidate for the development of new treatments for these disorders.
Propriétés
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-2-(4-chlorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNOS/c1-10-11(2)15(8-7-14(10)17)19-16(20)9-21-13-5-3-12(18)4-6-13/h3-8H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYBTMPXLFOBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B3547674.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3547678.png)
![methyl 4-({[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B3547685.png)
![3-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbonothioyl)amino]-2-methylbenzoic acid](/img/structure/B3547689.png)

![ethyl [4-({[3-(methylthio)phenyl]amino}sulfonyl)phenoxy]acetate](/img/structure/B3547698.png)
![ethyl [4-({[2-(1-cyclohexen-1-yl)ethyl]amino}sulfonyl)phenoxy]acetate](/img/structure/B3547705.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-isobutylbenzamide](/img/structure/B3547710.png)
![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3547717.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B3547733.png)

![4-({[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B3547744.png)
![2-[(2-bromo-4-ethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3547756.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3547779.png)